(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid
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Overview
Description
(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid is a synthetic organic compound characterized by the presence of dichloro, fluorophenylthio, and acrylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Thioether Formation: Reaction of the halogenated aromatic compound with a fluorophenylthiol.
Aldol Condensation: Formation of the acrylic acid moiety through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the acrylic acid moiety to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,3-Dichlorophenyl)acrylic acid: Lacks the fluorophenylthio group.
(E)-3-(4-Fluorophenylthio)acrylic acid: Lacks the dichloro substitution.
(E)-3-(2,3-Dichloro-4-methylphenyl)acrylic acid: Substitutes the fluorophenylthio group with a methyl group.
Uniqueness
(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid is unique due to the combination of dichloro, fluorophenylthio, and acrylic acid functional groups, which may confer distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
(E)-3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSWBBTCFECIC-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)/C=C/C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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